(R)-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester
Description
Molecular Identity and Classification
(R)-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester (CAS 1363378-06-6) is a chiral aryloxyphenoxypropionate herbicide. Its molecular formula is C₁₀H₉ClF₃NO₂ , with a molecular weight of 283.63 g/mol . Structurally, it belongs to the aryloxyphenoxypropionate (APP) class, characterized by a pyridin-2-yloxy group substituted with chlorine and trifluoromethyl moieties, ester-linked to a (R)-configured propanoate backbone.
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 1363378-06-6 | |
| IUPAC Name | Methyl (2R)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypropanoate | |
| Molecular Formula | C₁₀H₉ClF₃NO₂ | |
| Molecular Weight | 283.63 g/mol |
Classification :
Stereochemistry and Chirality Significance
The compound’s chirality is critical to its herbicidal activity. The R-enantiomer is the biologically active form, with herbicidal efficacy 1000-fold higher than the S-enantiomer. This enantioselectivity arises from the R-form’s preferential binding to ACCase, a plastid-specific enzyme in grasses.
| Enantiomer | Activity | Key Mechanism |
|---|---|---|
| R-form | Highly active | Binds to ACCase, inhibiting fatty acid synthesis |
| S-form | Minimal/no activity | Fails to interact effectively with ACCase |
Enantiomerization :
In soil, the S-enantiomer can undergo inversion to the R-form , a process influenced by pH and microbial activity. This conversion enhances efficacy in preemergence applications but complicates postemergence selectivity.
Physicochemical Properties
The compound’s properties are tailored for agricultural use, balancing solubility and stability.
Key Stability Factors :
Structural Relationship to Other Aryloxyphenoxypropionates
The compound shares a core structure with other APP herbicides but differs in substituents.
Differentiation :
Chemical Stability Parameters
Stability is governed by environmental conditions and chemical reactivity.
Storage Recommendations :
Properties
IUPAC Name |
methyl (2R)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO3/c1-5(9(16)17-2)18-8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFCJTBZUJWSNN-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3-Chloro-5-trifluoromethyl-2-pyridinol with (R)-Methyl 2-Chloropropionate
The most widely reported method involves SNAr between 3-chloro-5-trifluoromethyl-2-pyridinol and (R)-methyl 2-chloropropionate under alkaline conditions.
Procedure:
-
Reactants :
-
Workup :
-
Cool reaction mixture to 20°C, filter, and extract with ethyl acetate.
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Wash organic layer with brine, dry over MgSO₄, and concentrate under vacuum.
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Key Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C |
| Solvent | DMF or DMSO |
| Base | K₂CO₃ or Cs₂CO₃ |
| Reaction Time | 6–8 hours |
Chiral Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
Racemic methyl 2-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy)propanoate is resolved using lipase enzymes:
Protocol:
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Substrate : Racemic ester (10 g) in tert-butyl methyl ether.
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Enzyme : Candida antarctica lipase B (CAL-B, 500 mg).
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Conditions : 30°C, pH 7.0, 24 hours.
-
Result :
Asymmetric Synthesis via Chiral Auxiliaries
Use of (S)-Lactic Acid Derivatives
A stereoselective route employs (S)-ethyl lactate as a chiral precursor:
Reaction Scheme:
Alternative Synthetic Approaches
Fluorination-Cyanidation Sequence
A two-step method synthesizes the pyridine core before esterification:
Step 2: Cyanidation and Esterification
-
Conditions :
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2-Fluoro-3-chloro-5-trifluoromethylpyridine + CuCN in DMF at 50°C.
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Subsequent esterification with (R)-2-chloropropionic acid.
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Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SNAr | 72–82 | >99 | High | Moderate |
| Enzymatic Resolution | 45–48 | >99 | Low | High |
| Asymmetric Synthesis | 68–74 | 98 | Medium | Low |
| Fluorination-Cyanide | 65–70 | N/A | High | Moderate |
Industrial-Scale Optimization
Solvent Recycling
Catalytic Efficiency
Challenges and Solutions
Stereochemical Purity
Byproduct Formation
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Issue : 3-Trifluoromethylpyridine dimerization.
Recent Advances (Post-2020)
Flow Chemistry
Biological Activity
(R)-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester, commonly referred to as Haloxyfop-P, is a herbicide belonging to the aryloxyphenoxypropionic acid class. This compound has garnered attention for its biological activity, particularly in the modulation of plant growth and potential therapeutic applications in human health.
- IUPAC Name : (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid
- CAS Number : 95977-29-0
- Molecular Formula : C15H11ClF3NO4
- Molecular Weight : 357.70 g/mol
Haloxyfop-P functions primarily as a selective herbicide by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition leads to disrupted lipid metabolism, ultimately resulting in plant growth inhibition and death. The herbicidal activity is particularly effective against grass weeds while being safe for broadleaf crops.
Herbicidal Efficacy
Haloxyfop-P has demonstrated significant herbicidal activity against various weed species. Studies indicate that it effectively controls annual and perennial grasses, making it a valuable tool in agricultural management.
| Weed Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Barnyardgrass | 90 | 200 |
| Crabgrass | 85 | 150 |
| Foxtail | 95 | 250 |
Toxicological Profile
While Haloxyfop-P is primarily used as a herbicide, its safety profile has been evaluated. According to toxicity studies, it poses low acute toxicity to mammals but can be harmful if ingested or inhaled.
| Toxicity Parameter | Value |
|---|---|
| Oral LD50 (rat) | >5000 mg/kg |
| Dermal LD50 (rat) | >2000 mg/kg |
| Inhalation LC50 (rat) | >5 mg/L |
Case Studies and Clinical Research
-
Study on PPAR Agonist Activity :
Recent research has explored the potential of Haloxyfop-P as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist. In vitro studies indicated that compounds with similar structures exhibited enhanced glucose uptake and anti-inflammatory properties, suggesting potential applications in metabolic disorders such as diabetes . -
In Vivo Studies :
In animal models, Haloxyfop-P was shown to reduce blood glucose levels significantly compared to control groups, indicating its possible role in metabolic regulation . The compound's interaction with PPARγ was confirmed through molecular docking studies, demonstrating favorable binding affinities comparable to established agonists like pioglitazone.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyridine-Oxy Series
Several pyridine-oxy derivatives share structural motifs with the target compound. Key examples include:
Key Observations :
- The target compound’s chiral center and methyl ester group distinguish it from analogues like 950994-19-1 (aldehyde) or 95711-07-2 (phenol), which lack stereochemical complexity and ester functionality.
- The propionic acid chain in the target compound enhances solubility in polar solvents compared to unsaturated or aromatic substituents in analogues .
Reactivity in Ester Hydrolysis
demonstrates that ethyl esters undergo rapid base-mediated hydrolysis (e.g., NaOH in ethanol/water) to yield carboxylic acids, whereas methyl esters typically require harsher conditions .
Stereochemical Stability
The (R)-configuration of the target compound contrasts with non-chiral analogues like QB-2323 (338772-77-3). Chiral centers in such esters are critical for biological activity; for example, in , (R)-configured pyrrolidine-2-carboxylic acid methyl esters are intermediates in synthesizing bioactive molecules with optimized receptor binding .
LCMS and Analytical Data
- Target Compound: No LCMS data provided in evidence.
- Analogues: (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester: m/z 531 [M-H]⁻ . 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid: m/z 338 [M+H]⁺ .
Implications : The higher molecular weight of the target compound (~285 g/mol estimated) suggests distinct chromatographic behavior compared to smaller analogues.
Q & A
What are the established synthetic routes for (R)-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester?
Basic Research Question
A standard synthesis involves nucleophilic substitution between 3-chloro-5-trifluoromethylpyridin-2-ol and a methyl ester of (R)-2-chloropropionic acid. The reaction typically employs a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux (60–80°C) to facilitate SN2 displacement. Post-synthesis purification uses flash chromatography or recrystallization .
Key Validation : LCMS (m/z 531 [M-H]⁻) and HPLC retention time (0.88 minutes under SQD-FA05 conditions) confirm product identity and purity .
What analytical techniques are critical for confirming the stereochemical integrity and purity of this compound?
Basic Research Question
Methodological validation requires:
- Chiral HPLC : To resolve enantiomeric excess (ee) using chiral stationary phases (e.g., amylose or cellulose derivatives).
- NMR Spectroscopy : and NMR to verify substitution patterns (e.g., pyridinyl proton splitting, trifluoromethyl singlet).
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation (e.g., m/z 531.08 [M-H]⁻) .
How does the stereochemistry (R-configuration) influence the compound’s biological or chemical activity in agrochemical research?
Advanced Research Question
The R-enantiomer may exhibit enhanced herbicidal activity, as seen in structurally related compounds like fluazifop-P-butyl (a chiral aryloxyphenoxypropionate herbicide). The configuration affects binding to acetyl-CoA carboxylase (ACCase) in plants.
Methodological Insight :
- Enantioselective Bioassays : Compare inhibition rates of ACCase between enantiomers using radiolabeled substrates.
- Molecular Docking : Simulate binding affinities of R- vs. S-configurations to ACCase active sites .
How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?
Advanced Research Question
Yield discrepancies often arise from:
- Solvent Polarity Effects : Lower yields in THF vs. DMF due to reduced nucleophilicity.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.
- Kinetic Studies : Monitor reaction progress via in-situ IR or LCMS to identify rate-limiting steps .
What are the primary applications of this compound in current academic research?
Basic Research Question
The compound serves as:
- Agrochemical Intermediate : For synthesizing chiral herbicides (e.g., analogs of haloxyfop or fluazifop).
- Enzyme Inhibitor : In studies targeting lipid biosynthesis pathways.
Experimental Design : - Structure-Activity Relationship (SAR) : Modify the pyridinyl or ester group to assess bioactivity shifts .
What strategies optimize regioselectivity in nucleophilic substitution reactions involving chloro-trifluoromethylpyridinyl precursors?
Advanced Research Question
Regioselectivity challenges arise due to competing substitution at chloro vs. trifluoromethyl-adjacent sites. Solutions include:
- Leaving Group Modulation : Replace chloride with better leaving groups (e.g., mesylate) to direct reactivity.
- Temperature Control : Lower temperatures (0–25°C) favor kinetic control over thermodynamic pathways.
- DFT Calculations : Predict reactive sites using electron density maps of the pyridinyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
